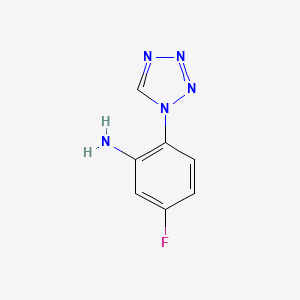

5-Fluoro-2-(1H-tetraazol-1-YL)aniline

Description

BenchChem offers high-quality 5-Fluoro-2-(1H-tetraazol-1-YL)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-(1H-tetraazol-1-YL)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-2-(tetrazol-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN5/c8-5-1-2-7(6(9)3-5)13-4-10-11-12-13/h1-4H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOXEAYKALRKLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline

The following technical guide provides an in-depth analysis of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline , a critical intermediate in the synthesis of next-generation oxazolidinone antibiotics and fluorinated heterocyclic pharmaceuticals.

A Critical Scaffold for Next-Generation Fluorinated Antibiotics [1]

Executive Technical Summary

5-Fluoro-2-(1H-tetraazol-1-yl)aniline (CAS: 869942-04-1) represents a privileged structural motif in medicinal chemistry, combining the metabolic stability of the fluorine substituent with the bioisosteric properties of the tetrazole ring.[1] It serves as a primary amine precursor for the synthesis of tetrazolyl-phenyl-oxazolidinones , a class of antibiotics designed to overcome resistance in Gram-positive pathogens (e.g., MRSA, VRE).

This guide details the chemical architecture, validated synthesis pathways, and safety protocols required to handle this energetic nitrogen-rich heterocycle.

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Identifiers

| Property | Specification |

| IUPAC Name | 5-Fluoro-2-(1H-tetrazol-1-yl)aniline |

| CAS Registry Number | 869942-04-1 |

| Molecular Formula | C₇H₆FN₅ |

| Molecular Weight | 179.15 g/mol |

| SMILES | Nc1cc(F)ccc1-n1cnnn1 |

| Key Functional Groups | Primary Amine (–NH₂), Fluorine (–F), 1H-Tetrazole |

Electronic & Steric Properties[1]

-

Tetrazole Ring: The 1H-tetrazole moiety acts as a non-classical bioisostere for a carboxylic acid (pKa ~4.5–5.0), improving aqueous solubility and metabolic stability compared to the parent phenyl ring.

-

Fluorine Substituent: Located at the C5 position, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards oxidative metabolism (e.g., by CYP450 enzymes) and modulates the pKa of the adjacent amine.

-

Ortho-Substitution: The bulky tetrazole group at the C2 position (ortho to the amine) creates significant steric torsion, forcing the tetrazole ring out of coplanarity with the phenyl ring.[1] This conformation is critical for the binding affinity of derived oxazolidinones in the bacterial ribosome 50S subunit.

Synthesis & Manufacturing Engineering

The synthesis of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline requires careful control of regioselectivity and thermal hazards due to the high nitrogen content.[1] The most robust industrial route involves the construction of the tetrazole ring before the final reduction of the aniline.

Validated Synthetic Pathway

The preferred route utilizes 2-Nitro-5-fluoroaniline as the starting material.[1] This avoids the regioselectivity issues of alkylating a pre-formed tetrazole.

-

Tetrazole Formation (Cyclization): The primary amine of the nitro-precursor reacts with triethyl orthoformate and sodium azide (or trimethylsilyl azide) to close the tetrazole ring.

-

Nitro Reduction: The resulting intermediate, 1-(4-fluoro-2-nitrophenyl)-1H-tetrazole, is reduced to the target aniline using catalytic hydrogenation or chemical reduction (Fe/NH₄Cl).[1]

Process Flow Diagram (DOT)

The following diagram illustrates the stepwise synthesis and critical process parameters (CPPs).

Caption: Figure 1. Two-step synthetic pathway from nitroaniline precursor to target tetrazolyl-aniline, highlighting critical safety nodes.

Critical Process Parameters (CPPs)

-

Temperature Control: The cyclization step involves azides and heat.[2][3] Reaction temperature must not exceed 90°C to prevent thermal decomposition of the tetrazole ring or azide accumulation.

-

pH Management: During the workup of Step 1, acidification must be controlled. If pH drops below 4.5 in the presence of residual azide, highly toxic and explosive Hydrazoic Acid (HN₃) may form.

-

Impurity Control: A common impurity is the N-formyl derivative if the orthoformate reaction is incomplete.[1] This can be monitored via HPLC.[1]

Physicochemical Properties & Stability[6][7][9][10]

Understanding the solid-state properties is vital for formulation and handling.[1]

| Parameter | Value / Description | Source/Note |

| Physical State | Off-white to pale yellow crystalline solid | Experimental Obs.[1] |

| Melting Point | 142 – 146 °C | [1] |

| Solubility | Soluble in DMSO, DMF, Methanol. Sparingly soluble in water.[1] | Polar heterocyclic nature |

| pKa (Conjugate Acid) | ~2.5 (Aniline nitrogen) | Fluorine -I effect reduces basicity |

| Partition Coeff.[1] (LogP) | ~1.2 | Predicted |

| Thermal Stability | Stable < 180°C. Exothermic decomp > 200°C. | DSC Data (Typical for aryl tetrazoles) |

Application in Drug Discovery

This molecule functions as a L-shaped scaffold intermediate.[1] The aniline amine is the reactive handle for coupling with:

-

Glycidyl butyrate / Carbonates: To form the oxazolidinone ring (Linezolid-like synthesis).[1]

-

Isocyanates: To form urea derivatives.[1]

Mechanism of Action Relevance: In oxazolidinone antibiotics, the N-aryl ring (derived from this intermediate) binds to the hydrophobic pocket of the bacterial ribosome. The fluorine atom interacts with specific ribosomal nucleotides (e.g., A2451), enhancing binding affinity and potency against resistant strains like MRSA.

Analytical Characterization Workflow

To ensure pharmaceutical grade purity (>98%), a multi-modal analytical approach is required.

Caption: Figure 2. Quality Control workflow for identity and safety verification.

Safety & Handling Protocols (HSE)

Hazard Classification: Irritant, Potential Energetic Material.

-

Explosion Hazard: While aryl tetrazoles are generally more stable than alkyl tetrazoles, they are high-energy compounds.[1]

-

Protocol: Do not subject to mechanical shock or friction.[1]

-

Storage: Store below 25°C, away from strong oxidizers and acids.

-

-

Azide Management: If synthesizing in-house, ensure all waste streams are treated with sodium nitrite/sulfuric acid or bleach to quench residual azides before disposal.[1]

-

PPE: Full chemical resistant suit, face shield, and respirator (P100) are mandatory during synthesis due to the potential for sensitization.

References

-

National Institutes of Health (NIH) - PubChem. (2025).[1] Tetrazole Derivatives and Bioisosteres in Medicinal Chemistry. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Synthesis of 1-Substituted Tetrazoles. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Determining the Solubility of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline in Organic Solvents

Abstract

This technical guide provides a robust framework for researchers, scientists, and drug development professionals to determine the solubility of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline, a compound of interest in pharmaceutical research. In the absence of extensive published solubility data for this specific molecule, this document outlines a detailed, best-practice methodology, grounded in established principles of physical chemistry and analytical science. The guide emphasizes the thermodynamic equilibrium solubility determination using the gold-standard shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification. We delve into the critical experimental parameters, the rationale behind procedural steps, and the underlying thermodynamic principles governing solubility. This document is intended to serve as a self-validating system for generating reliable and reproducible solubility data, crucial for formulation development, bioavailability assessment, and overall drug candidate selection.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous and organic solvent solubility stands as a cornerstone parameter, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Poor solubility can lead to erratic absorption, low bioavailability, and an increased risk of failure in later stages of development.[3]

5-Fluoro-2-(1H-tetraazol-1-YL)aniline, with its unique structural motifs including a fluoro group, an aniline moiety, and a tetrazole ring, presents a distinct physicochemical profile. The tetrazole group, in particular, is often employed as a bioisostere for a carboxylic acid group, potentially influencing the compound's acidity and, consequently, its solubility.[4] Understanding the solubility of this compound in a range of organic solvents is paramount for a variety of applications, including:

-

Formulation Development: Identifying suitable solvent systems for creating stable and effective dosage forms.[5][6]

-

Crystallization and Purification: Optimizing processes for obtaining the desired polymorphic form with consistent quality.[7]

-

Preclinical Studies: Ensuring consistent and reproducible dosing in in-vitro and in-vivo models.

This guide provides a comprehensive protocol for determining the thermodynamic solubility of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline, empowering researchers to generate the critical data needed to advance their research and development efforts.

Foundational Principles: Thermodynamic vs. Kinetic Solubility

Before embarking on experimental determination, it is crucial to distinguish between two key concepts: thermodynamic and kinetic solubility.[3][5]

-

Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution at a given temperature and pressure, in the presence of an excess of the solid compound.[5] It represents the true, stable solubility and is the focus of this guide.

-

Kinetic Solubility: This refers to the concentration of a compound when it first precipitates from a solution that was initially prepared by dissolving the compound in a solvent (often DMSO) and then adding it to an aqueous buffer.[3][8] While useful for high-throughput screening, it does not represent a true equilibrium state.

For late-stage preclinical development and formulation, thermodynamic solubility is the more relevant and reliable parameter.[1] The shake-flask method is the most widely recognized and reliable technique for determining thermodynamic solubility.[7][9]

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The following protocol details the steps for determining the thermodynamic solubility of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline in a selection of organic solvents.

Materials and Equipment

-

5-Fluoro-2-(1H-tetraazol-1-YL)aniline (solid, high purity)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide) of analytical grade

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm or smaller, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Solvent Systems: Prepare the desired organic solvents.

-

Addition of Excess Solid: To a series of vials, add a pre-weighed excess amount of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.[10]

-

Addition of Solvent: Accurately pipette a known volume of the selected organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 300 RPM).[10] The system should be agitated for a sufficient period to reach equilibrium. A common duration is 24 to 72 hours.[10] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is achieved when the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle. To ensure complete removal of undissolved solids, which is critical for accurate results, the supernatant should be clarified either by centrifugation or filtration through a solvent-compatible syringe filter.[10][11]

-

Sample Dilution: Carefully take an aliquot of the clear, saturated supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method (HPLC-UV). The dilution factor must be accurately recorded.

-

Quantification by HPLC: Analyze the diluted samples using a validated HPLC method to determine the concentration of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline.

Visualization of the Experimental Workflow

Figure 1: Workflow for thermodynamic solubility determination.

HPLC Method Development and Validation

A robust HPLC method is crucial for accurate quantification. A typical starting point would be a reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[12] The detection wavelength should be set to the λmax of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline to ensure maximum sensitivity.

A calibration curve must be prepared using standard solutions of known concentrations.[13] This curve will be used to determine the concentration of the analyte in the experimental samples. The method should be validated for linearity, accuracy, and precision.

Factors Influencing Solubility

The solubility of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline will be influenced by several factors:

-

Solvent Polarity: The principle of "like dissolves like" is a fundamental concept in solubility.[13] The polarity of the organic solvent relative to the polarity of the solute will be a major determinant of solubility.

-

Temperature: For most solids dissolving in a liquid solvent, the solubility increases with temperature, as the dissolution process is often endothermic.[5]

-

Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility determination.

-

pH (in aqueous solutions): As an aniline derivative, the compound's ionization state will change with pH, significantly impacting its aqueous solubility.[10]

Visualization of Influencing Factors

Figure 2: Key factors influencing solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear and concise table.

Table 1: Example of Solubility Data Presentation

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

| DMSO | 25 | [Experimental Value] | [Calculated Value] |

Conclusion

This technical guide provides a comprehensive and scientifically grounded protocol for the determination of the thermodynamic solubility of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline in organic solvents. By adhering to the principles and methodologies outlined herein, researchers can generate high-quality, reliable data that will be instrumental in guiding formulation development, ensuring the validity of preclinical studies, and ultimately contributing to the successful progression of this compound through the drug development pipeline. The emphasis on the shake-flask method and HPLC quantification ensures a self-validating system that meets the rigorous standards of pharmaceutical research.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

How to perform the shake flask method to determine solubility. Quora. [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. PMC. [Link]

-

Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. [Link]

-

Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. [Link]

-

Solubility Test, HPLC-UV/VIS Method. Pharmacology Discovery Services. [Link]

-

Annex 4. World Health Organization (WHO). [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]

-

Thermodynamic solubility. Strasbourg - PCBIS. [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

(PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. [Link]

-

Lecture 7 Drug Solubility. YouTube. [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

-

how can i test the solubility in hplc please ?. Chromatography Forum. [Link]

-

Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles. PMC. [Link]

-

5-fluoro-2-(1H-tetraazol-1-yl)aniline. Fluorochem - 试剂仪器网. [Link]

-

5-Fluoro-2-(1-octan-2-yltetrazol-5-yl)aniline. PubChem. [Link]

-

ORTHOFLUOROANILINE. ANGEEL OAK SPECIALITY CHEMTECH. [Link]

-

4-(1H-tetrazol-5-ylmethyl)aniline Properties. comptox.epa.gov. [Link]

-

(PDF) SYNTHESIS OF NOVEL 2-(4-ALLYLPIPERAZIN-1-YL)-1-(1- ARYL-1H-TETRAZOL-5-YL)ETHANONE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS. ResearchGate. [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. [Link]

-

Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions. PMC. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. improvedpharma.com [improvedpharma.com]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. enamine.net [enamine.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. quora.com [quora.com]

- 11. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 12. researchgate.net [researchgate.net]

- 13. pharmaguru.co [pharmaguru.co]

An In-Depth Technical Guide to 5-Fluoro-2-(1H-tetraazol-1-YL)aniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline, a fluorinated heterocyclic compound with significant potential in medicinal chemistry. We will delve into its chemical identity, synthesis, spectral characteristics, and explore its current and potential applications in drug discovery, supported by established scientific literature.

Core Identifiers and Physicochemical Properties

5-Fluoro-2-(1H-tetraazol-1-YL)aniline is a substituted aniline derivative characterized by the presence of a fluorine atom and a tetrazole ring. These structural features are of particular interest in drug design, as fluorine substitution can enhance metabolic stability and binding affinity, while the tetrazole moiety often serves as a bioisostere for a carboxylic acid group.[1][2][3][4]

| Identifier | Value | Source |

| CAS Number | 869942-04-1 | Fluorochem |

| Molecular Formula | C₇H₆FN₅ | PubChem |

| Molecular Weight | 179.16 g/mol | PubChem |

| IUPAC Name | 5-fluoro-2-(1H-tetrazol-1-yl)aniline | PubChem |

| SMILES | Nc1cc(F)ccc1-n1cnnn1 | PubChem |

| InChI Key | SWUDDHHJYLWCJV-UHFFFAOYSA-N | Sigma-Aldrich[5] |

Synthesis and Mechanistic Insights

The synthesis of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline typically involves a multi-step process, starting from a readily available fluorinated aniline precursor. A plausible synthetic route is outlined below, based on established methodologies for the synthesis of similar compounds.[6][7]

Fig. 1: Proposed Synthetic Workflow (Within 100 characters)

Experimental Protocol:

Step 1: Diazotization of 2-Fluoro-5-nitroaniline

-

Dissolve 2-fluoro-5-nitroaniline in a suitable acidic medium, such as a mixture of acetic acid and hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for a designated period to ensure complete formation of the diazonium salt.

Causality: The acidic environment is crucial for the in-situ formation of nitrous acid from sodium nitrite, which is the reactive species for diazotization. Low temperatures are essential to prevent the decomposition of the unstable diazonium salt.

Step 2: Reduction and Cyclization

-

In a separate vessel, prepare a solution of a reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid.

-

Slowly add the previously prepared diazonium salt solution to the reducing agent solution, while maintaining a low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Introduce sodium azide (NaN₃) to the reaction mixture. This will react with the intermediate to form an azide, which will then undergo intramolecular cyclization to form the tetrazole ring.

-

The reaction is then heated to promote the cyclization.

Causality: The reduction of the diazonium salt is a critical step to form a reactive intermediate. The subsequent addition of sodium azide provides the necessary nitrogen atoms for the formation of the tetrazole ring through a [3+2] cycloaddition-type mechanism.

Step 3: Work-up and Purification

-

Neutralize the reaction mixture with a suitable base, such as sodium hydroxide or sodium carbonate, to precipitate the crude product.

-

Filter the precipitate and wash it with water to remove any inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Trustworthiness: Each step of this protocol can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the desired product, providing a self-validating system for the synthesis.

Spectral Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the proton on the tetrazole ring. The fluorine atom will cause splitting of the adjacent proton signals.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbon atom attached to the fluorine will exhibit a large coupling constant (¹JCF).

FT-IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the N-H stretching of the amine group, C=C stretching of the aromatic ring, C-F stretching, and the vibrations of the tetrazole ring. Infrared spectra of tetrazole derivatives typically show characteristic peaks between 1639-1340 cm⁻¹ and 1200-900 cm⁻¹.[10]

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of nitrogen (N₂) or hydrazoic acid (HN₃) from the tetrazole ring, which is a characteristic fragmentation for this class of compounds.[11]

Applications in Drug Discovery and Medicinal Chemistry

The unique structural combination of a fluorinated aniline and a tetrazole ring makes 5-Fluoro-2-(1H-tetraazol-1-YL)aniline a valuable scaffold in drug discovery.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 4. Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review | Al-Nahrain Journal of Science [anjs.edu.iq]

- 5. 2-Fluoro-5-(1H-tetrazol-1-yl)aniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. bloomtechz.com [bloomtechz.com]

- 7. guidechem.com [guidechem.com]

- 8. rsc.org [rsc.org]

- 9. 5-Fluoro-2-methylaniline(367-29-3) 13C NMR spectrum [chemicalbook.com]

- 10. pnrjournal.com [pnrjournal.com]

- 11. lifesciencesite.com [lifesciencesite.com]

An In-depth Technical Guide to the Safe Handling of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is publicly available for 5-Fluoro-2-(1H-tetraazol-1-yl)aniline. This guide has been synthesized by a Senior Application Scientist to provide a presumptive safety profile based on expert analysis of its structural components: the aniline core, the fluoro- substituent, and the tetrazole ring. The principles of chemical analogy are applied, drawing from data on aniline, fluoroanilines, and other heterocyclic compounds. This compound should be treated as hazardous and handled with the utmost caution until its toxicological properties have been experimentally verified.

Section 1: Compound Identity and Presumptive Hazard Profile

5-Fluoro-2-(1H-tetraazol-1-yl)aniline is a substituted aromatic amine. Such molecules are common scaffolds in medicinal chemistry and materials science. Its structure suggests it should be handled as a solid with potential for high biological activity.

Structural Components and Their Inferred Risks:

-

Aniline Core: Aniline and its derivatives are known for their systemic toxicity.[1][2][3][4] They can be absorbed through the skin, inhalation, and ingestion, with primary effects including methemoglobinemia (a condition reducing the blood's ability to carry oxygen), and potential damage to the spleen, kidneys, and liver upon repeated exposure.[4][5] Several aniline compounds are suspected mutagens and carcinogens.[1][2][3]

-

Fluorine Substituent: The addition of a fluorine atom can significantly alter a molecule's metabolic stability, membrane permeability, and binding affinity, potentially increasing its biological activity and toxicological profile.

-

Tetrazole Ring: Tetrazoles are high-nitrogen heterocycles. While the N-aryl tetrazole in the topic compound is generally more stable than other forms, high-nitrogen compounds should always be evaluated for potential rapid decomposition or explosive properties, especially under heat, shock, or pressure.

Based on these components, a presumptive GHS classification is outlined below.

| Hazard Class | Presumptive Classification | Rationale and Key Statements |

| Acute Toxicity | Category 3 or 4 (Oral, Dermal, Inhalation) | Aniline is classified as toxic if swallowed, in contact with skin, or if inhaled (H301+H311+H331).[2][3] It is prudent to assume a similar high level of toxicity for this derivative. |

| Skin Corrosion/Irritation | Category 2 (Irritant) | Many aniline derivatives cause skin irritation.[6] |

| Serious Eye Damage/Irritation | Category 1 or 2A (Damage/Irritation) | Aniline itself causes serious eye damage (H318).[2][3] This severe classification should be assumed. |

| Skin Sensitization | Category 1 | Aniline may cause an allergic skin reaction (H317).[2][3][7] This is a common hazard for this class of compounds. |

| Germ Cell Mutagenicity | Suspected Category 2 | Aniline is suspected of causing genetic defects (H341).[1][2][3] This potential must be considered. |

| Carcinogenicity | Suspected Category 2 | Aniline is suspected of causing cancer (H351).[1][2][3] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | Aniline causes damage to organs through prolonged or repeated exposure (H372).[2][3][4] |

| Hazard to the Aquatic Environment | Acute Category 1 | Aniline is very toxic to aquatic life (H400).[2][3] Environmental release must be avoided. |

Section 2: The Hierarchy of Controls: A Mandate for Safe Experimentation

As this compound lacks empirical safety data, a stringent adherence to the hierarchy of controls is not merely a recommendation but a professional necessity. This framework prioritizes the most effective safety measures.

Caption: The Hierarchy of Controls prioritizes institutional and engineering measures over personal equipment.

1. Engineering Controls (Primary Barrier):

-

Chemical Fume Hood: All manipulations of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline, including weighing, dissolution, and transfers, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

-

Ventilation: Ensure adequate general ventilation in the laboratory to prevent accumulation of contaminants.[6][8]

2. Administrative Controls (Procedural Safeguards):

-

Restricted Access: Designate specific areas for handling this compound. Only trained personnel should be allowed access.

-

Standard Operating Procedures (SOPs): Develop a detailed SOP for all experimental steps involving this compound. The SOP should cover handling, storage, waste disposal, and emergency procedures.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[6][9] Wash hands thoroughly after handling, even if gloves were worn.[6][10]

3. Personal Protective Equipment (PPE) (Last Line of Defense):

-

Hand Protection: Use chemical-resistant gloves. Given the hazards of aniline, nitrile rubber (minimum 0.4 mm) or butyl rubber (0.7 mm) are recommended for prolonged contact.[9] Always inspect gloves before use and replace them immediately if contaminated or damaged.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn if there is a risk of splashing.[8]

-

Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron or suit should be used.[9]

-

Respiratory Protection: If engineering controls fail or during certain high-risk procedures, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[8]

Section 3: Emergency Protocols

Immediate and correct response to an exposure is critical.

-

Inhalation: Remove the individual to fresh air immediately.[1][10] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11]

-

Skin Contact: Immediately remove all contaminated clothing.[7][10] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[7][11] Seek medical attention, especially if irritation or an allergic reaction develops.[7][11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[7][10]

-

Ingestion: Do NOT induce vomiting.[7][10] Rinse the mouth with water.[9][10] If the person is conscious, have them drink 200-300 ml of water.[9] Seek immediate medical attention.[1][10]

Section 4: Storage, Spills, and Disposal

Safe Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][12]

-

Store separately from strong oxidizing agents, strong acids, and strong bases.[7][8]

-

Store in a locked cabinet or area accessible only to authorized personnel.[6][10]

Accidental Release Measures:

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Control: Eliminate all ignition sources.[6]

-

Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent).[9] Do not use combustible materials like sawdust.

-

Cleanup: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for hazardous waste disposal.[12] Clean the spill area thoroughly with soap and water, collecting the cleaning waste for disposal.[9]

Sources

- 1. fishersci.com [fishersci.com]

- 2. pentachemicals.eu [pentachemicals.eu]

- 3. scribd.com [scribd.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 8. fishersci.com [fishersci.com]

- 9. download.basf.com [download.basf.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. combi-blocks.com [combi-blocks.com]

Pharmacophore Properties and Synthetic Utility of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline

Executive Summary

This technical guide provides a comprehensive analysis of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline , a specialized heterocyclic intermediate with significant utility in medicinal chemistry. Unlike the more common C-linked tetrazole bioisosteres (tetrazol-5-yl) found in sartans, this molecule features an N-linked (1H-tetrazol-1-yl) moiety. This structural distinction radically alters its pharmacophore profile, shifting it from an acidic carboxylate mimic to a non-ionizable, high-dipole metabolic handle.

This guide details the physicochemical architecture, binding mechanisms, and synthetic protocols necessary for leveraging this scaffold in the development of next-generation antimicrobials (specifically oxazolidinone analogs) and kinase inhibitors.

Structural Architecture & Physicochemical Profile[1][2]

The molecule comprises a trisubstituted benzene ring featuring a "Push-Pull-Steric" dynamic that defines its reactivity and binding potential.

The Pharmacophore Triad

| Feature | Position | Chemical Nature | Pharmacological Function |

| Fluorine Atom | C-5 | Electron Withdrawing (EWG) | Metabolic Blockade: Prevents oxidative metabolism (hydroxylation) at the para-position relative to the tetrazole, extending half-life ( |

| Primary Amine | C-1 | H-Bond Donor / Nucleophile | Synthetic Handle: Primary site for derivatization (e.g., urea formation). Acts as a key hydrogen bond donor in the ribosomal peptidyl transferase center (PTC). |

| Tetrazole Ring | C-2 | N-Linked (1-yl) Heterocycle | Dipole & Stacking: Unlike the acidic C-tetrazole, the N-tetrazole is neutral but possesses a high dipole moment. It engages in |

Electronic & Steric Properties

The ortho positioning of the bulky tetrazole group relative to the amine induces a non-planar conformation (atropisomerism potential) due to steric clash. This "twisted" geometry is often critical for fitting into hydrophobic pockets where planar molecules fail.

-

Lipophilicity (cLogP): ~1.2 – 1.8 (Estimated). The fluorine increases lipophilicity, balancing the polarity of the tetrazole.

-

Acidity (pKa): The aniline nitrogen is weakly basic (pKa ~2.5–3.5) due to the electron-withdrawing effect of both the fluorine and the tetrazole ring.

Pharmacophore Modeling & Binding Mechanism

In the context of drug design—particularly for antibiotics targeting the 50S ribosomal subunit (similar to Tedizolid) or kinase inhibitors—this fragment acts as the "A-Ring" anchor.

Ribosomal Binding Logic (Oxazolidinone Context)

While second-generation oxazolidinones like Tedizolid utilize a C-linked methyltetrazole on a D-ring, the 5-Fluoro-2-(1H-tetraazol-1-yl)aniline scaffold represents a high-value fragment for exploring N-linked variations.

-

Mechanism: The fluorine atom at C-5 mimics the C-5 fluorine of the oxazolidinone core, essential for potency. The N-linked tetrazole projects into the ribosomal A-site cleft, interacting with conserved nucleotides (e.g., U2584 in E. coli) via Van der Waals forces and dipole alignment.

-

Resistance Evasion: The bulk of the tetrazole ring can sterically hinder the binding of methyltransferases (Cfr), which are responsible for resistance to Linezolid.

Diagram: Structure-Activity Relationship (SAR) Flow

The following diagram visualizes the causal link between structural features and biological outcomes.

Caption: SAR Logic Flow mapping the specific structural moieties of the scaffold to their pharmacological and synthetic outcomes.

Synthetic Utility & Quality Control

For researchers utilizing this intermediate, ensuring the integrity of the N-linked tetrazole is paramount, as isomerization to the C-linked form or ring opening can occur under harsh conditions.

Synthesis Pathway (General Protocol)

The most robust route to N-linked tetrazoles on anilines involves the reaction of a precursor phenylenediamine with sodium azide and triethyl orthoformate.

-

Starting Material: 4-Fluoro-1,2-phenylenediamine.

-

Cyclization: Reaction with Sodium Azide (

) and Triethyl Orthoformate ( -

Selectivity: This method favors the formation of the tetrazole ring on the primary amine.

Diagram: Synthesis & Validation Workflow

Caption: Step-by-step synthetic workflow for generating the target scaffold from diamine precursors.

Experimental Protocols

Protocol: Molecular Docking Setup (In Silico Validation)

To validate the pharmacophore properties before synthesis, use this docking setup targeting the 50S ribosome.

Objective: Determine binding affinity (

-

Target Preparation:

-

Download PDB ID: 4WFA (S. aureus 50S ribosome with Linezolid) [1].

-

Remove solvent molecules and native ligands.

-

Define Grid Box: Center on coordinates of the co-crystallized Linezolid (approx.

). Dimensions:

-

-

Ligand Preparation:

-

Construct 5-Fluoro-2-(1H-tetraazol-1-yl)aniline in 3D.

-

Minimize energy using MMFF94 force field.

-

Assign Gasteiger charges. Note: Ensure the tetrazole N1 linkage is preserved.

-

-

Docking Parameters (AutoDock Vina/Glide):

-

Exhaustiveness: 32.

-

Scoring Function: Standard Vina score.

-

-

Analysis:

-

Look for H-bonds between the Aniline NH2 and phosphate backbone of G2505.

-

Measure

-stacking distance between Tetrazole and A2451 base.

-

Protocol: Purity Analysis via HPLC

Objective: Quantify the purity of the synthesized intermediate to ensure no diamine precursor remains (which is cytotoxic).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

mm, 5 µm). -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5%

95% B (Linear) -

15-20 min: 95% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic) and 210 nm (tetrazole absorption).

-

Acceptance Criteria: Purity > 98% (Area under curve).

References

-

Matzov, D., Eyal, Z., Ben-Shem, A., et al. (2017). Structural insights into the mechanism of action of the oxazolidinone antibiotics. Molecular Cell, 67(5), 855-866.

-

Wujec, M., Kosikowska, U., et al. (2007).[1] Antimicrobial and antifungal activity of 2-(1H-tetrazolo-5-yl)anilines and products of their structural modifications.[1] Heterocycles, 71(12).[1] (Provides comparative SAR data for tetrazole-anilines).

- Im, W.B., Choi, S.H., et al. (2011). Discovery of torezolid phosphate (TR-701), a novel oxazolidinone antibacterial agent. European Journal of Medicinal Chemistry, 46(4), 1027-1039. (Discusses the role of tetrazole rings in oxazolidinone potency).

Sources

Literature review of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline in medicinal chemistry

An In-depth Technical Guide to 5-Fluoro-2-(1H-tetraazol-1-yl)aniline in Medicinal Chemistry

Abstract

The strategic incorporation of fluorine and tetrazole moieties has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to enhance the pharmacological profiles of therapeutic candidates. The 5-Fluoro-2-(1H-tetraazol-1-yl)aniline scaffold is an exemplary embodiment of this strategy, merging the metabolic stability and unique electronic properties conferred by fluorine with the bioisosteric and physicochemical advantages of the tetrazole ring. This technical guide provides a comprehensive literature review of this scaffold, detailing its synthesis, chemical properties, and diverse applications in drug discovery. We will explore its role in the development of antimicrobial agents and central nervous system modulators, supported by detailed experimental protocols, structure-activity relationship analyses, and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in their therapeutic programs.

The Strategic Importance of the 5-Fluoro-2-(1H-tetraazol-1-yl)aniline Scaffold

The value of the 5-Fluoro-2-(1H-tetraazol-1-yl)aniline core lies in the synergistic interplay of its constituent parts: the fluorinated aniline and the tetrazole ring.

-

The Role of Fluorine: The introduction of a fluorine atom onto an aromatic ring can profoundly influence a molecule's properties. Fluorine's high electronegativity can alter the pKa of nearby functional groups, impacting ionization and solubility.[1] The carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability by blocking sites susceptible to oxidative metabolism, which can improve a drug's half-life and oral bioavailability.[2][3]

-

The Tetrazole Moiety: The tetrazole ring is a well-established bioisostere for the carboxylic acid group, sharing a similar pKa and spatial distribution of charge.[4][5] This substitution can enhance membrane permeability and metabolic stability compared to the corresponding carboxylic acid.[4] The nitrogen-rich tetrazole ring can also participate in crucial hydrogen bonding interactions with biological targets.[5]

The combination of these two motifs in the 5-Fluoro-2-(1H-tetraazol-1-yl)aniline scaffold creates a versatile building block with a favorable profile for developing novel therapeutics across various disease areas.

Synthesis and Chemical Properties

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide salt, typically sodium azide.[6][7] This approach is directly applicable to the synthesis of the target compound from 2-amino-4-fluorobenzonitrile.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characterization of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline: Melting and Boiling Point Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline in Medicinal Chemistry

5-Fluoro-2-(1H-tetraazol-1-yl)aniline is a heterocyclic compound of significant interest in the field of drug discovery and development. Its structural motifs, including a fluorinated aniline and a tetrazole ring, are prevalent in numerous pharmacologically active molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the tetrazole ring often serves as a bioisostere for a carboxylic acid group, improving pharmacokinetic properties.[1][2] Understanding the fundamental physicochemical properties of this compound, such as its melting and boiling points, is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent.[3][4] This guide provides a comprehensive overview of the theoretical and practical aspects of determining these crucial parameters.

Physicochemical Properties: A Theoretical Estimation

-

Hydrogen Bonding: The primary amine (-NH2) group is a hydrogen bond donor and acceptor, and the nitrogen atoms of the tetrazole ring are hydrogen bond acceptors. This capacity for strong intermolecular hydrogen bonding suggests a relatively high melting point and boiling point compared to non-polar analogues.[7]

-

Dipole-Dipole Interactions: The presence of the electronegative fluorine atom and the polar tetrazole ring creates significant dipole moments within the molecule, leading to strong dipole-dipole interactions that further contribute to elevated melting and boiling points.[8]

-

Molecular Weight and Symmetry: The molecular weight of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline is 179.16 g/mol . Generally, for a homologous series of compounds, melting and boiling points increase with molecular weight.[7] The overall asymmetry of the molecule may lead to less efficient packing in the crystal lattice, which could moderate the melting point.[7]

Based on these structural features, 5-Fluoro-2-(1H-tetraazol-1-yl)aniline is expected to be a solid at room temperature with a moderately high melting point.[9] Its boiling point is likely to be significantly higher and may be accompanied by decomposition, a common characteristic of complex heterocyclic compounds.[10]

Table 1: Estimated Physicochemical Properties of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline

| Property | Predicted Value/Characteristic | Influencing Factors |

| Melting Point | Moderately High | Hydrogen bonding (aniline NH2, tetrazole N), dipole-dipole interactions (C-F bond, tetrazole ring), molecular weight. |

| Boiling Point | High (likely with decomposition) | Strong intermolecular forces requiring significant energy to overcome. Potential for thermal degradation before boiling. |

| Physical State | Solid at 25°C | Strong intermolecular forces favoring a condensed phase.[9] |

Experimental Determination of Melting Point: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique for determining the melting point and other thermal transitions of a material.[11][12] It measures the difference in heat flow between a sample and a reference as a function of temperature.[13]

Causality Behind Experimental Choices in DSC

The selection of experimental parameters in DSC is crucial for obtaining accurate and reproducible data. A slow heating rate, typically 1-10 °C/min, is employed to ensure thermal equilibrium within the sample and to obtain sharp, well-defined melting peaks. An inert atmosphere, such as nitrogen, is used to prevent oxidative degradation of the sample during heating.[14]

Self-Validating System in DSC Protocols

A robust DSC protocol incorporates self-validating checks. This includes the calibration of the instrument using certified reference materials with known melting points and enthalpies of fusion. Furthermore, running multiple samples and analyzing the consistency of the results ensures the reliability of the data. The sharpness of the melting peak can also serve as an indicator of sample purity; impurities typically lead to a broadened melting range and a lower onset temperature.[3]

Detailed, Step-by-Step Methodology for DSC Analysis

-

Sample Preparation: A small amount of the 5-Fluoro-2-(1H-tetraazol-1-yl)aniline sample (typically 1-5 mg) is accurately weighed into an aluminum DSC pan.

-

Encapsulation: The pan is hermetically sealed to ensure that no sample is lost due to sublimation and to maintain a constant pressure environment during the experiment.

-

Instrument Setup: The DSC instrument is purged with a high-purity inert gas (e.g., nitrogen) at a constant flow rate. The temperature program is set to start at a temperature well below the expected melting point and to ramp up at a controlled rate (e.g., 5 °C/min) to a temperature well above the completion of the melting transition.

-

Data Acquisition: The heat flow to the sample is measured relative to an empty reference pan as the temperature is increased.

-

Data Analysis: The resulting thermogram (a plot of heat flow versus temperature) is analyzed to determine the onset temperature of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔHfus). The onset temperature is generally taken as the melting point.

Experimental Determination of Boiling Point: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time.[15] While primarily used to study thermal stability and decomposition, TGA can also be employed to determine the boiling point of a substance, which is observed as a sharp mass loss event.[16]

Causality Behind Experimental Choices in TGA

In TGA, a controlled heating rate is essential to distinguish between different thermal events, such as solvent evaporation and decomposition.[17] The choice of atmosphere is also critical; an inert atmosphere is used to study boiling and decomposition without the interference of oxidative processes.[16]

Self-Validating System in TGA Protocols

The TGA instrument's balance is calibrated using standard weights to ensure accurate mass measurements. The temperature is calibrated using materials with known decomposition or Curie point temperatures. The reproducibility of the TGA curve for a given sample across multiple runs serves as a self-validating measure.

Detailed, Step-by-Step Methodology for TGA Analysis

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline is placed in a TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen) to remove any reactive gases. The temperature program is set to heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range.

-

Data Acquisition: The mass of the sample is continuously monitored as the temperature increases.

-

Data Analysis: The TGA thermogram (a plot of mass versus temperature) is analyzed. A sharp, one-step mass loss corresponding to the complete volatilization of the sample indicates the boiling point. The onset temperature of this mass loss is typically reported as the boiling point. The derivative of the TGA curve (DTG curve) can be used to more accurately pinpoint the temperature of the maximum rate of mass loss.

The Role of Melting and Boiling Points in Drug Development

The determination of the melting and boiling points of a potential drug candidate like 5-Fluoro-2-(1H-tetraazol-1-yl)aniline is far from a mere academic exercise. These parameters have profound implications for various stages of drug development:

-

Purity Assessment: A sharp melting point is a strong indicator of the purity of a crystalline compound.[18] Impurities tend to depress and broaden the melting range.[3]

-

Formulation Development: The melting point influences the choice of formulation strategies. For instance, a high melting point may present challenges for developing amorphous solid dispersions or melt-based formulations.[14] The thermal stability, as assessed by TGA, is critical for processes like granulation and drying.[19]

-

Stability and Storage: The melting point provides an indication of the stability of the crystal lattice.[20] Compounds with low melting points may be more prone to physical instability during storage. TGA data is crucial for determining the upper-temperature limits for storage and handling to prevent degradation.[21]

-

Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different melting points, solubilities, and bioavailabilities. DSC is a key technique used to identify and characterize polymorphs.[14]

Conclusion

While a definitive experimental value for the melting and boiling points of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline remains to be published, a thorough understanding of its structural features allows for a reasoned estimation of these properties. More importantly, this guide provides the theoretical framework and detailed experimental protocols for researchers to determine these critical parameters using modern thermoanalytical techniques. The accurate determination of the melting and boiling points is an indispensable step in the comprehensive physicochemical characterization of this promising compound, paving the way for its potential development as a novel therapeutic agent.

References

-

Predicting boiling and melting points – Organic Chemistry: How to…. (2022, July 30). Retrieved from [Link]

-

Understanding Melting and Boiling Points of Organic Compounds - Chemistry - HSCprep. (2025, March 4). Retrieved from [Link]

-

A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs - TA Instruments. Retrieved from [Link]

-

Boiling Point and Melting Point in Organic Chemistry. (2024, June 5). Retrieved from [Link]

-

Melting point determination: Significance and symbolism. (2025, July 31). Retrieved from [Link]

-

Heterocyclic compound - Melting, Boiling, Points | Britannica. Retrieved from [Link]

-

Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach | by Emmanuel Gabriel | Medium. (2024, June 25). Retrieved from [Link]

-

2.11: Intermolecular Forces and Relative Boiling Points (bp) - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]

-

Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Retrieved from [Link]

-

ESTIMATION OF MELTING POINTS OF ORGANIC COMPOUNDS - The University of Arizona. Retrieved from [Link]

-

Thermogravimetric Analysis. Retrieved from [Link]

-

Melting Point Determination in Pharmaceutical Industry - NANOLAB. Retrieved from [Link]

-

Differential Scanning Calorimetry DSC Analysis | Applications and Benefits. Retrieved from [Link]

-

Melting Point Determination - ResolveMass Laboratories Inc. Retrieved from [Link]

-

Differential Scanning Calorimetry - Coriolis Pharma. Retrieved from [Link]

-

Estimation of Melting Points of Organic Compounds - Semantic Scholar. (2004, November 1). Retrieved from [Link]

-

Thermogravimetric Analysis in Pharmaceuticals - Veeprho. (2020, July 1). Retrieved from [Link]

-

Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs | Aurigaresearch. (2022, February 8). Retrieved from [Link]

-

TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. (2026, January 23). Retrieved from [Link]

-

Melting point determination. Retrieved from [Link]

-

Boiling Point Estimation Program Especially for Aromatic Compounds Supplementing Joback Method - International Journal of Chemical Engineering and Applications (IJCEA). Retrieved from [Link]

-

Thermogravimetric Analysis – TGA. Retrieved from [Link]

-

Antimicrobial and antifungal activity of 2-(1H-tetrazolo-5-yl)anilines and products of their structural modifications. Retrieved from [Link]

-

Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Retrieved from [Link]

-

Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles - Der Pharma Chemica. Retrieved from [Link]

-

Drug Stability. Retrieved from [Link]

-

Melting and boiling point Laboratory Guide - HUBERLAB. Retrieved from [Link]

Sources

- 1. Antimicrobial and antifungal activity of 2-(1H-tetrazolo-5-yl)anilines and products of their structural modifications | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 2. scielo.org.za [scielo.org.za]

- 3. nano-lab.com.tr [nano-lab.com.tr]

- 4. resolvemass.ca [resolvemass.ca]

- 5. hscprep.com.au [hscprep.com.au]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 8. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 9. 2-Fluoro-5-(1H-tetrazol-1-yl)aniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. Heterocyclic compound - Melting, Boiling, Points | Britannica [britannica.com]

- 11. quercus.be [quercus.be]

- 12. skztester.com [skztester.com]

- 13. Differential Scanning Calorimetry | Coriolis Pharma [coriolis-pharma.com]

- 14. hitachi-hightech.com [hitachi-hightech.com]

- 15. etamu.edu [etamu.edu]

- 16. aurigaresearch.com [aurigaresearch.com]

- 17. veeprho.com [veeprho.com]

- 18. wisdomlib.org [wisdomlib.org]

- 19. resolvemass.ca [resolvemass.ca]

- 20. huberlab.ch [huberlab.ch]

- 21. philadelphia.edu.jo [philadelphia.edu.jo]

Methodological & Application

Synthesis protocol for 5-Fluoro-2-(1H-tetraazol-1-YL)aniline from precursors

Executive Summary

This application note details a robust, two-step protocol for the synthesis of 5-Fluoro-2-(1H-tetraazol-1-yl)aniline from the commercially available precursor 4-Fluoro-2-nitroaniline . The target compound is a high-value scaffold in medicinal chemistry, particularly for the development of antibiotics (e.g., oxazolidinone analogs) and kinase inhibitors, where the tetrazole moiety serves as a metabolically stable bioisostere for carboxylic acids or cis-amide bonds.

The synthesis leverages a "heterocyclization-first" strategy, converting the primary amine of the starting material into a 1H-tetrazole ring using the Franke-Mullins-like reaction (sodium azide + triethyl orthoformate), followed by the chemoselective reduction of the nitro group to the final aniline. This route avoids the regioselectivity issues often encountered when attempting to introduce tetrazoles onto pre-existing phenylenediamines.

Retrosynthetic Analysis & Strategy

The structural logic dictates that the tetrazole ring must be constructed before the final amine generation to prevent competitive side reactions.

-

Target: 5-Fluoro-2-(1H-tetrazol-1-yl)aniline

-

Precursor: 1-(4-Fluoro-2-nitrophenyl)-1H-tetrazole

-

Starting Material: 4-Fluoro-2-nitroaniline[1]

Numbering Logic: In the starting material (4-Fluoro-2-nitroaniline), the amine is at position 1. The tetrazole forms at this position. Upon reduction of the nitro group (originally at position 2), the newly formed amine takes priority in IUPAC numbering (becoming C1). Consequently, the tetrazole is at C2, and the fluorine (originally para to the nitro group) ends up at C5.

Figure 1: Retrosynthetic disconnection showing the construction of the tetrazole ring followed by functional group manipulation.

Safety & Hazard Controls

CRITICAL WARNING: This protocol involves Sodium Azide (NaN₃) under acidic conditions.

-

Hydrazoic Acid (HN₃) Risk: The reaction uses acetic acid.[2] While sodium azide is generally stable, contact with strong acids releases HN₃, a highly toxic and explosive gas. The reaction temperature (reflux) and solvent (acetic acid) are controlled to minimize accumulation, but efficient fume hood ventilation is non-negotiable .

-

Explosion Hazard: Do not concentrate azide-containing solutions to dryness if they have not been quenched. Avoid using halogenated solvents (e.g., DCM) with sodium azide to prevent the formation of diazidomethane.

-

Heavy Metals: Use non-metal spatulas (Teflon or ceramic). Avoid contact with copper or lead (plumbing) which form explosive azides.

Experimental Protocols

Step 1: Synthesis of 1-(4-Fluoro-2-nitrophenyl)-1H-tetrazole

This step constructs the tetrazole ring via the cyclization of the primary amine with triethyl orthoformate and sodium azide.

Reagents Table:

| Reagent | MW ( g/mol ) | Equiv.[3][4] | Amount (Example Scale) | Role |

| 4-Fluoro-2-nitroaniline | 156.11 | 1.0 | 5.00 g (32.0 mmol) | Substrate |

| Sodium Azide (NaN₃) | 65.01 | 1.5 | 3.12 g (48.0 mmol) | Nitrogen Source |

| Triethyl Orthoformate (TEOF) | 148.20 | 3.0 | 14.2 g (16.0 mL) | Cyclizing Agent |

| Glacial Acetic Acid | 60.05 | Solvent | 50 mL | Solvent/Catalyst |

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a nitrogen bubbler.

-

Addition: Charge the flask with 4-Fluoro-2-nitroaniline (5.00 g) and Glacial Acetic Acid (50 mL). Stir until partially dissolved.

-

Reagent Loading: Add Triethyl Orthoformate (16 mL) followed by Sodium Azide (3.12 g) in a single portion. Note: The reaction is heterogeneous initially.

-

Reaction: Heat the mixture to reflux (approx. 100–110 °C) . Maintain reflux for 4–6 hours .

-

Monitoring: Check TLC (30% EtOAc/Hexanes). The starting aniline (bright yellow/orange) should disappear, replaced by a more polar, UV-active spot.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into ice-cold water (200 mL) with vigorous stirring. The product should precipitate as a beige/off-white solid.

-

Stir for 30 minutes to ensure complete precipitation and hydrolysis of excess TEOF.

-

-

Isolation: Filter the solid using a Büchner funnel. Wash the cake copiously with water (3 x 50 mL) to remove acetic acid and residual azide.

-

Drying: Dry the solid in a vacuum oven at 45 °C overnight.

-

Expected Yield: 80–90% (approx. 5.4–6.0 g).

-

Characterization: 1H NMR should show the diagnostic tetrazole proton (singlet) around 9.5–10.0 ppm.

-

Step 2: Synthesis of 5-Fluoro-2-(1H-tetrazol-1-yl)aniline

This step reduces the nitro group to the primary amine without hydrogenolyzing the tetrazole ring or the carbon-fluorine bond.

Reagents Table:

| Reagent | MW ( g/mol ) | Equiv.[3][4] | Amount | Role |

| Nitro Intermediate (Step 1) | 209.14 | 1.0 | 4.00 g (19.1 mmol) | Substrate |

| 10% Pd/C | N/A | 10 wt% | 400 mg | Catalyst |

| Methanol (MeOH) | 32.04 | Solvent | 80 mL | Solvent |

| Hydrogen (H₂) | 2.02 | Excess | Balloon (1 atm) | Reductant |

Procedure:

-

Setup: Use a 250 mL round-bottom flask or a hydrogenation bottle.

-

Loading: Add the Nitro Intermediate (4.00 g) and Methanol (80 mL).

-

Safety: Flush the vessel with nitrogen gas to remove oxygen before adding the catalyst.

-

-

Catalyst Addition: Carefully add 10% Pd/C (400 mg). Caution: Pd/C can ignite methanol vapors if dry; keep it wet or add under inert atmosphere.

-

Reduction:

-

Purge the flask with Hydrogen gas (vacuum/fill cycle x 3).

-

Stir vigorously under a Hydrogen balloon (1 atm) at Room Temperature for 12–16 hours .

-

Monitoring: TLC (50% EtOAc/Hexanes) will show the conversion of the non-polar nitro compound to the polar, fluorescent aniline.

-

-

Workup:

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with Methanol (2 x 20 mL).

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude solid.

-

Recrystallization: If necessary, recrystallize from Ethanol or an EtOAc/Hexane mixture to obtain pure off-white crystals.

-

Expected Yield: 85–95% (approx. 2.9–3.2 g).

-

Mechanistic Insight

The formation of the tetrazole ring proceeds via an imidate intermediate formed from the amine and triethyl orthoformate, which then undergoes electrocyclic ring closure with the azide.

Figure 2: Mechanistic pathway for the heterocyclization of the aniline precursor.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete reaction or hydrolysis | Ensure TEOF is fresh (dry). Increase reflux time. Ensure water is used efficiently in workup to precipitate all product. |

| Incomplete Reduction (Step 2) | Catalyst poisoning | Use fresh Pd/C. Ensure the intermediate from Step 1 is free of sulfur or residual azide traces. |

| Defluorination | Over-reduction | Monitor reaction closely. Do not heat the hydrogenation reaction; keep at RT. |

| Regioisomer Contamination | N/A | This synthetic route is regiospecific for 1H-tetrazol-1-yl; 2H-isomers are not formed via this cyclization method. |

References

- General Tetrazole Synthesis: Gaponik, P. N., et al. "Synthesis and properties of 1-substituted tetrazoles." Chemistry of Heterocyclic Compounds, 2005.

- Orthoformate/Azide Protocol: Lukyanov, S. M., et al.

-

Precursor Data: Sigma-Aldrich. "4-Fluoro-2-nitroaniline Product Specification."

- Reduction Methodology: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988 (Alternative reduction method if H2 gas is unavailable).

Sources

Application Notes and Protocols for the Coupling of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline

Introduction: Strategic Importance of 5-Fluoro-2-(1H-tetraazol-1-YL)aniline in Medicinal Chemistry

5-Fluoro-2-(1H-tetraazol-1-YL)aniline is a key structural motif and a critical building block in contemporary drug discovery. Its significance is prominently highlighted by its role as a central intermediate in the synthesis of Verubecestat (MK-8931), a potent inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which has been investigated for the treatment of Alzheimer's disease.[1][2] The unique electronic properties conferred by the fluorine atom and the tetrazole ring make this aniline derivative a valuable synthon for introducing specific pharmacophoric features and modulating the physicochemical properties of lead compounds.

The electron-withdrawing nature of both the fluoro and tetrazolyl substituents significantly deactivates the aniline nitrogen, posing challenges for its participation in common coupling reactions. However, this deactivation can also be strategically leveraged to achieve selective transformations. This guide provides a comprehensive overview of the reaction conditions and detailed protocols for three critical classes of coupling reactions involving 5-Fluoro-2-(1H-tetraazol-1-YL)aniline: Copper-Catalyzed N-Arylation, Palladium-Catalyzed Buchwald-Hartwig Amination, and Amide Bond Formation. The protocols are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.

I. Copper-Catalyzed N-Arylation: A Robust Approach for C-N Bond Formation

Copper-catalyzed N-arylation, a variant of the Ullmann condensation, offers a cost-effective and efficient method for the formation of C-N bonds. In the context of the synthesis of Verubecestat, a copper-catalyzed coupling has been successfully employed on a manufacturing scale, demonstrating its industrial viability.[3] The choice of a copper-based system is often driven by its different reactivity profile compared to palladium, sometimes offering better yields and selectivity for specific substrate combinations.

Causality Behind Experimental Choices:

-

Catalyst: Copper(I) iodide (CuI) is a commonly used and inexpensive copper source for these transformations.

-

Ligand: The use of a ligand is crucial to solubilize the copper salt and to facilitate the catalytic cycle. N,N'-dimethylethylenediamine (DMEDA) is an effective and readily available ligand for copper-catalyzed N-arylation of N-heterocycles.[4] In the synthesis of Verubecestat, a specific VincePhos ligand was utilized, highlighting the importance of ligand screening for process optimization.[5]

-

Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) is typically employed to deprotonate the amine nucleophile without causing unwanted side reactions.

-

Solvent: A high-boiling point, non-polar solvent such as toluene or dioxane is preferred to achieve the necessary reaction temperatures.

-

Temperature: These reactions often require elevated temperatures (typically >100 °C) to proceed at a reasonable rate.

Experimental Protocol: Copper-Catalyzed N-Arylation with an Aryl Bromide

This protocol is adapted from established procedures for the synthesis of Verubecestat intermediates.[3][5]

Materials:

-

5-Fluoro-2-(1H-tetraazol-1-YL)aniline

-

Aryl bromide (e.g., a substituted bromopyridine)

-

Copper(I) iodide (CuI)

-

N,N'-Dimethylethylenediamine (DMEDA) or other suitable ligand

-

Potassium carbonate (K₂CO₃), finely ground

-

Anhydrous toluene

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 5-Fluoro-2-(1H-tetraazol-1-YL)aniline (1.0 equiv.), aryl bromide (1.2 equiv.), and finely ground potassium carbonate (2.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add copper(I) iodide (0.1 equiv.) and the ligand (e.g., DMEDA, 0.2 equiv.) to the flask under a positive flow of inert gas.

-

Add anhydrous toluene via syringe to achieve a suitable concentration (e.g., 0.2 M with respect to the aniline).

-

Heat the reaction mixture to 110-120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours to reach completion.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts.

-

Wash the filter cake with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

Data Presentation: Typical Reaction Conditions for Copper-Catalyzed N-Arylation

| Parameter | Condition | Rationale |

| Catalyst | CuI (5-10 mol%) | Readily available and effective copper(I) source. |

| Ligand | N,N'-Dimethylethylenediamine (20 mol%) | Chelating diamine that enhances catalyst activity. |

| Base | K₂CO₃ or Cs₂CO₃ (2.0 equiv.) | Sufficiently strong to deprotonate the aniline. |

| Solvent | Toluene or Dioxane | High boiling point allows for necessary reaction temperatures. |

| Temperature | 110-130 °C | Overcomes the activation energy for the coupling. |

| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the copper catalyst. |

Visualization: Workflow for Copper-Catalyzed N-Arylation

Caption: Workflow for Copper-Catalyzed N-Arylation.

II. Palladium-Catalyzed Buchwald-Hartwig Amination: A Versatile C-N Coupling Strategy

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, offering broad substrate scope and functional group tolerance.[6] For an electron-deficient substrate like 5-Fluoro-2-(1H-tetraazol-1-YL)aniline, the choice of a highly active catalyst system is paramount. Modern biarylphosphine ligands have enabled the coupling of even challenging substrates under relatively mild conditions.[7][8]

Causality Behind Experimental Choices:

-

Palladium Precatalyst: A pre-formed palladium complex, such as a G3 or G4 Buchwald precatalyst, is often preferred for its air-stability and high reactivity. These precatalysts readily form the active monoligated Pd(0) species in solution.

-

Ligand: For electron-deficient anilines, bulky and electron-rich biarylphosphine ligands like BrettPhos or RuPhos are highly effective.[7] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The choice of base can significantly impact the reaction rate and yield.

-

Solvent: Aprotic, non-polar to moderately polar solvents like toluene, dioxane, or THF are typically used.

-

Temperature: While some highly active catalyst systems can operate at room temperature, moderate heating (60-100 °C) is often necessary for challenging substrates.

Experimental Protocol: Buchwald-Hartwig Amination with an Aryl Bromide

Materials:

-

5-Fluoro-2-(1H-tetraazol-1-YL)aniline

-

Aryl bromide or chloride

-

Palladium precatalyst (e.g., BrettPhos Pd G3)

-

BrettPhos ligand (if not using a precatalyst)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous toluene or dioxane

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-